(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol
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Overview
Description
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with an amino group and a dihydroindenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2,3-dihydro-1H-indene.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Substitution Reactions: The amino group and the dihydroindenyl group are introduced through substitution reactions, often involving reagents like amines and indene derivatives.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R,4R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and dihydroindenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-indanol: A related compound with similar structural features.
(1R,2S)-1-Aminoindan-2-ol: Another compound with a similar indane moiety.
Uniqueness
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both the pyrrolidine and dihydroindenyl groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3R,4R)-4-(2,3-dihydro-1H-inden-2-ylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-16H,5-8H2/t12-,13-/m1/s1 |
InChI Key |
HKMRNNWSMATDKP-CHWSQXEVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)NC2CC3=CC=CC=C3C2 |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3CNCC3O |
Origin of Product |
United States |
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